Cordysinin C/D

Description

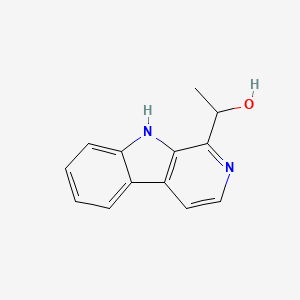

Structure

2D Structure

3D Structure

Properties

CAS No. |

148683-93-6 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

1-(9H-pyrido[3,4-b]indol-1-yl)ethanol |

InChI |

InChI=1S/C13H12N2O/c1-8(16)12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-8,15-16H,1H3 |

InChI Key |

GKXWQOGSNJJLKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CC2=C1NC3=CC=CC=C23)O |

Origin of Product |

United States |

Origin, Isolation, and Advanced Structural Elucidation of Cordysinin C/d

Identification of Natural Sources: Fungi and Marine Organisms

Cordysinin C and D have been identified as secondary metabolites in a variety of organisms, spanning both terrestrial fungi and marine life.

Initial discoveries linked these compounds to fungi, most notably Cordyceps sinensis (now known as Ophiocordyceps sinensis), a fungus highly valued in traditional medicine. vulcanchem.comnih.gov This fungus produces a diverse array of bioactive compounds, including nucleosides, polysaccharides, and various alkaloids. nih.govresearchgate.net The mycelia of Ophiocordyceps sinensis, often grown in submerged fermentation cultures, are a key source for the isolation of Cordysinin C and D. vulcanchem.com While the genus Psilocybe is renowned for producing psychoactive compounds like psilocybin and psilocin, it is also known to synthesize a range of other alkaloids, including β-carbolines. wikipedia.orgmdpi.comresearchgate.net

In the marine realm, the bryozoan Orthoscuticella ventricosa, a type of aquatic invertebrate, has been identified as a source of novel β-carboline alkaloids, including compounds structurally related to the cordysinins. researchgate.netnih.govacs.org Research on this marine organism has led to the isolation of several new alkaloids, highlighting the chemical diversity within marine invertebrates. nih.govekb.eg Marine fungi, in general, are recognized as prolific producers of a wide array of bioactive natural products, including various alkaloids. mdpi.commdpi.com

Isolation Methodologies for Cordysinin C/D from Biological Matrices

The isolation of Cordysinin C and D from their natural sources is a multi-step process that requires careful extraction and purification techniques to separate these specific compounds from a complex mixture of other metabolites. vulcanchem.com

Extraction Techniques

The initial step in isolating Cordysinin C and D involves extracting the compounds from the biological matrix, such as fungal mycelia or marine organisms. vulcanchem.comrsc.org This is typically achieved through solvent extraction.

For fungal sources like Cordyceps sinensis, a common method involves using polar solvents such as ethanol (B145695) or methanol (B129727) to extract the compounds from lyophilized (freeze-dried) mycelia. vulcanchem.com The choice of solvent is crucial for efficiently dissolving the target alkaloids while minimizing the extraction of unwanted substances. After extraction, the resulting solution is concentrated to yield a crude extract.

Chromatographic Purification Strategies

Due to the low natural abundance of Cordysinin C and D, extensive purification is necessary. vulcanchem.com Chromatographic techniques are central to this process, separating compounds based on their physical and chemical properties.

A typical purification protocol involves multiple chromatographic steps. Initially, the crude extract is subjected to silica (B1680970) gel column chromatography . vulcanchem.com This technique separates compounds based on their polarity. Fractions containing the desired alkaloids are collected and further purified using High-Performance Liquid Chromatography (HPLC) . vulcanchem.commdpi.com Specifically, reversed-phase HPLC with a C18 column is often employed to resolve the enantiomers, Cordysinin C and Cordysinin D. vulcanchem.com

Advanced Spectroscopic and Diffraction Techniques for Structure Determination

The precise molecular structures of Cordysinin C and D have been determined using a combination of sophisticated analytical methods. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Cordysinin C and D. researchgate.netnumberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular puzzle. nih.govacs.org

1D NMR: ¹H NMR provides information about the different types of protons in the molecule and their immediate chemical environment. ¹³C NMR reveals the number and types of carbon atoms.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. numberanalytics.comnd.edu

These analyses have confirmed the presence of a planar β-carboline system and a hydroxyethyl (B10761427) group in the structures of Cordysinin C and D. vulcanchem.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is another critical tool used in the structural elucidation of Cordysinin C and D. nih.govclariant.com High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the molecular formula. rsc.org

In addition to providing the molecular formula, MS experiments can induce fragmentation of the molecule. Analyzing these fragmentation patterns provides valuable clues about the different structural components of the molecule, further corroborating the structure determined by NMR. numberanalytics.com

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

The definitive assignment of the absolute configuration of stereoisomers is a critical step in chemical analysis, particularly for bioactive molecules where stereochemistry can dictate biological function. Chiroptical methods, such as Electronic Circular Dichroism (ECD), are powerful spectroscopic techniques utilized for this purpose. numberanalytics.commdpi.com ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint based on its three-dimensional structure. numberanalytics.com

For Cordysinin C and Cordysinin D, which are enantiomers, ECD is an essential tool for distinguishing between the (R) and (S) configurations at the C-1 position. The β-carboline core of these molecules serves as the principal chromophore. The interaction of this chromophore with the chiral center creates a characteristic ECD spectrum. The absolute configuration is typically determined by comparing the experimental ECD spectrum with quantum chemical calculations. mdpi.comresearchgate.net Specifically, time-dependent density functional theory (TD-DFT) is a common computational method used to predict the ECD spectra for the possible enantiomers. mdpi.commdpi.com A direct comparison of the signs and intensities of the Cotton effects in the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. researchgate.net

While specific experimental ECD spectra for Cordysinin C and D are not widely published, the principles of chiroptical spectroscopy dictate that as enantiomers, they would exhibit mirror-image ECD curves. The established identities of Cordysinin C as (1R)-1-(9H-pyrido[3,4-b]indol-1-yl)ethanol and Cordysinin D as (1S)-1-(9H-pyrido[3,4-b]indol-1-yl)ethanol are confirmed through such analytical approaches in the broader study of β-carboline alkaloids. nih.govnih.gov

X-ray Crystallography (if applicable)

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.

In the literature, it is noted that X-ray crystallography, in conjunction with NMR analysis, has been used to confirm the planar nature of the β-carboline scaffold and the orientation of substituents in this class of compounds. vulcanchem.com However, specific single-crystal X-ray diffraction data for Cordysinin C or Cordysinin D is not readily found in published literature, which may be due to difficulties in obtaining crystals of suitable quality for analysis. The ability to form a well-ordered crystal lattice is a prerequisite for this technique, which can be a significant hurdle for many natural products. When X-ray crystallography is not feasible, the combination of NMR and chiroptical methods, like ECD, serves as a reliable alternative for complete structural elucidation. rsc.orgrsc.org

Biosynthetic Pathways and Precursors of Cordysinin C/d

Proposed Biosynthetic Routes to β-Carboline Core (e.g., Tryptophan Metabolism)

The fundamental structure of Cordysinin C and D is the β-carboline scaffold, which is biosynthetically derived from the amino acid L-tryptophan. nih.govcaymanchem.com The key chemical transformation is the Pictet-Spengler reaction, a well-established pathway in alkaloid biosynthesis. rsc.org This reaction involves the condensation of a tryptophan-derived amine, such as tryptamine (B22526), with an aldehyde or α-keto acid. ebi.ac.uk This condensation forms a Schiff base intermediate, which then undergoes an intramolecular cyclization (electrophilic substitution) to create the signature tricyclic ring system of the tetrahydro-β-carboline. Subsequent oxidation steps are required to form the fully aromatic β-carboline core present in Cordysinin C and D. rsc.org While tryptophan is the confirmed indole-part donor, the specific carbonyl-containing molecule that condenses with the tryptophan derivative in the biosynthesis of Cordysinins C and D is a subject of ongoing investigation. rsc.org

Enzymatic Steps and Gene Clusters Involved in Stereoselective Formation of Cordysinin C and D

The biosynthesis of Cordysinin C and D is orchestrated by a series of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). In fungi, these genes are often located contiguously in the genome, facilitating coordinated regulation. While the specific BGC for Cordysinin C and D has not been fully characterized in the same detail as for other fungal metabolites like cordycepin (B1669437), research into related compounds and genome mining of Cordyceps species provide significant insights. researchgate.netresearchgate.net

The stereoselective nature of the synthesis, which results in the (1R) configuration for Cordysinin C and the (1S) configuration for Cordysinin D, is enzyme-controlled. nih.govnih.govvulcanchem.com This stereospecificity is imparted during one of the key biosynthetic steps, likely the reduction of a ketone or the addition of a group to a planar intermediate, where the enzyme's three-dimensional structure dictates the facial selectivity of the reaction. The enzymes responsible are likely stereoselective oxidoreductases or dehydrogenases within the BGC. The identification and characterization of these specific enzymes are crucial for understanding how the two distinct diastereomers are produced. researchgate.net

Elucidation of Precursor Molecules and Metabolic Intermediates

L-tryptophan is the primary precursor for the β-carboline portion of Cordysinin C and D. nih.gov The side chain, a 1-hydroxyethyl group, is derived from a two-carbon unit, likely from acetyl-CoA or pyruvate (B1213749) metabolism. The proposed biosynthetic pathway involves several metabolic intermediates. After the initial Pictet-Spengler reaction, the resulting tetrahydro-β-carboline undergoes a series of "tailoring" reactions. These modifications are catalyzed by enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and reductases, which are encoded in the BGC. These enzymes are responsible for oxidation, reduction, and functional group installations that lead to the final structures of Cordysinin C and D. Feeding experiments using isotopically labeled precursors could definitively trace the origin of each part of the molecule and identify key intermediates along the pathway. uea.ac.uk

Strategies for Enhancing Biosynthesis in Microbial Cell Factories

Given the low natural yield of many secondary metabolites, including Cordysinin C and D, significant effort has been directed towards boosting their production in microbial systems. vulcanchem.comresearchgate.net These strategies involve both genetic manipulation and optimization of the cultivation environment.

Genetic engineering offers powerful tools to increase the production of desired compounds by manipulating the biosynthetic machinery of the host organism. researchgate.net

Heterologous Expression : A common and effective strategy is to clone the entire biosynthetic gene cluster responsible for Cordysinin C and D production and express it in a well-characterized, fast-growing, and genetically tractable host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae. mdpi.comnih.govmdpi.com This approach can overcome limitations present in the native producer, such as slow growth or complex regulatory networks. actinobase.orgnih.gov

Promoter Engineering : The expression of biosynthetic genes is controlled by promoters. Replacing the native, often tightly regulated or weak promoters with strong, constitutive promoters can significantly increase the transcription of the biosynthetic enzymes, leading to higher product yields. frontiersin.org

Gene Knockout : To channel metabolic flux towards the desired product, competing metabolic pathways that drain precursors can be inactivated through gene knockout techniques like CRISPR/Cas9. mdpi.com For instance, deleting genes responsible for degrading the product or siphoning off L-tryptophan could enhance the final titer.

Epigenetic Modification : The expression of silent or weakly expressed BGCs can sometimes be activated or enhanced by using epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors like valproic acid. nih.gov This approach can unlock the latent biosynthetic potential of the fungal host.

Table 1: Key Genes and Enzymes in Fungal Alkaloid Biosynthesis

| Gene Class | Putative Enzyme Function | Role in Biosynthesis |

| NRPS | Non-Ribosomal Peptide Synthetase | Activates and incorporates amino acid precursors (e.g., L-tryptophan). |

| P450 | Cytochrome P450 Monooxygenase | Catalyzes oxidative reactions, such as hydroxylations and epoxidations. |

| SDR | Short-chain Dehydrogenase/Reductase | Performs reduction/oxidation reactions, crucial for stereochemistry. |

| TRP-DC | Tryptophan Decarboxylase | Converts tryptophan to tryptamine for the Pictet-Spengler reaction. |

Optimizing the culture conditions is a critical, non-genetic approach to maximizing the yield of secondary metabolites from microbial fermentations. researchgate.netnih.gov

Medium Composition : The type and concentration of carbon and nitrogen sources are paramount. For instance, using glucose or sucrose (B13894) as a carbon source and yeast extract or peptone as a nitrogen source can significantly influence both mycelial growth and metabolite production. xiahepublishing.comnih.gov The carbon-to-nitrogen (C/N) ratio is a key parameter to optimize. frontiersin.org

Physical Parameters : Each microorganism has an optimal temperature, pH, and aeration level for growth and production. For Cordyceps species, temperatures are often maintained around 20-25°C and pH in the range of 4-6. researchgate.netnih.gov Adequate dissolved oxygen is crucial for the aerobic steps in the biosynthetic pathway.

Elicitors and Precursors : The addition of small molecules, known as elicitors, or feeding of biosynthetic precursors (like L-tryptophan) to the culture medium can induce or enhance the production of the target compounds. uea.ac.uk

Cultivation Method : The choice between solid-state, static liquid, or submerged fermentation can dramatically affect yields. xiahepublishing.comresearchgate.net Submerged fermentation in bioreactors allows for better control of parameters like pH and dissolved oxygen, often leading to higher biomass and product concentrations. xiahepublishing.com Fed-batch strategies, where nutrients are added during the fermentation, can prevent nutrient limitation and sustain the production phase. frontiersin.org

Table 2: Fermentation Parameters for Optimization

| Parameter | Typical Range/Options | Rationale |

| Carbon Source | Glucose, Sucrose, Maltose | Provides energy and metabolic building blocks. |

| Nitrogen Source | Yeast Extract, Peptone, Casein | Provides nitrogen for amino acids and other essential molecules. researchgate.net |

| Temperature | 20-28°C | Affects enzyme kinetics and cell viability. nih.gov |

| pH | 4.0 - 7.5 | Influences nutrient uptake and enzyme activity. researchgate.netedgccjournal.org |

| Inoculum Size | 4-10% (v/v) | Affects the length of the lag phase and final cell density. nih.gov |

| Agitation Speed | 150-350 rpm | Ensures proper mixing and oxygen transfer in submerged cultures. xiahepublishing.com |

Pre Clinical Biological Activities and Mechanistic Investigations of Cordysinin C/d

In Vitro Pharmacological Evaluation of Cordysinin C/D and Related β-Carbolines

The in vitro pharmacological assessment of this compound and associated β-carboline alkaloids has unveiled a spectrum of biological activities, highlighting their potential as therapeutic leads. These compounds, characterized by a tricyclic pyrido[3,4-b]indole ring structure, have been the subject of numerous studies to determine their efficacy in various disease models.

Recent studies have highlighted the anti-inflammatory potential of β-carboline compounds, including Cordysinin C and D, which are found exclusively in natural Cordyceps sinensis. nih.govresearchgate.net These compounds have been linked to anti-inflammatory properties. nih.govresearchgate.netmdpi.com

Investigations into β-carboline alkaloids isolated from Picrasma quassioides have demonstrated significant anti-inflammatory effects in cultured macrophage RAW 264.7 cells. thieme-connect.com These alkaloids, when stimulated with lipopolysaccharide (LPS), were found to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. thieme-connect.com The underlying mechanism appears to be the potent inhibition of inducible nitric oxide synthase (iNOS) expression and enzymatic activity. thieme-connect.com Notably, the expression and activity of cyclooxygenase-2 (COX-2) were not affected, suggesting a specific anti-inflammatory pathway. thieme-connect.com

Furthermore, some β-carboline derivatives have been shown to exert their anti-inflammatory effects by inhibiting xanthine (B1682287) oxidase (XO). utm.myresearchgate.net This enzyme is crucial in the production of reactive oxygen species (ROS) and free radicals, which are key contributors to the inflammatory cascade. utm.myresearchgate.net By inhibiting XO, these compounds can reduce ROS levels, thereby mitigating inflammation. utm.myresearchgate.net

Table 1: Anti-inflammatory Activity of β-Carboline Alkaloids

| Compound/Extract | Cellular Model | Key Findings | Mechanism of Action |

| β-Carboline Alkaloids | RAW 264.7 Macrophages | Suppressed NO, TNF-α, and IL-6 production. | Inhibition of iNOS expression and activity. thieme-connect.com |

| 1-Substituted Glyoxal β-Carboline Derivatives | - | Inhibition of xanthine oxidase (XO) activity. | Reduction of reactive oxygen species (ROS) and free radicals. utm.myresearchgate.net |

| This compound | - | Linked to anti-inflammatory properties. | Part of the broader anti-inflammatory and immunomodulatory effects of Cordyceps sinensis. nih.govresearchgate.netmdpi.com |

| Cordycepin (B1669437) | BV2 Microglial Cells | Suppression of inflammatory mediators. | Inhibition of T-cell differentiation. mdpi.comnih.gov |

This compound has been identified as a potential anti-plasmodial agent, demonstrating the ability to effectively inhibit the Plasmodium falciparum 3D7 strain. medchemexpress.commedchemexpress.com The broader class of β-carboline alkaloids has shown significant promise in combating malaria. nih.gov

Various natural and synthetic β-carboline derivatives have been evaluated for their in vitro anti-plasmodial efficacy against both chloroquine-sensitive (e.g., 3D7, D10) and chloroquine-resistant (e.g., RKL-9, W2) strains of P. falciparum. nih.govmdpi.comacs.org These compounds have exhibited a range of activity from moderate to potent. nih.govacs.org For instance, certain tetrahydro-β-carboline (THβC) derivatives have shown IC₅₀ values in the micromolar range against both sensitive and resistant strains. mdpi.com

The anti-plasmodial activity of some β-carbolines is hypothesized to stem from their ability to intercalate with parasite DNA, thereby inhibiting DNA synthesis and parasite growth. nih.gov Other research has pointed to the heat shock 90 protein of P. falciparum as a potential target for β-carboline compounds like harmine. nih.gov

It is important to note that the anti-plasmodial activity can be influenced by the specific chemical substitutions on the β-carboline scaffold. mdpi.com

Table 2: In Vitro Anti-plasmodial Activity of this compound and Related β-Carbolines

| Compound/Derivative | P. falciparum Strain(s) | Reported Activity | Potential Mechanism |

| This compound | 3D7 | Effective inhibition. medchemexpress.com | Not specified. |

| Tetrahydro-β-carboline (THβC) derivatives | 3D7 (sensitive), RKL-9 (resistant) | Moderate to potent activity. nih.govacs.org | Inhibition of parasite DNA synthesis. nih.gov |

| Tetrahydro-β-carbolines | D10 (sensitive), W2 (resistant) | IC₅₀ values in the range of 4.00 ± 0.53–35.36 µM. mdpi.com | Not specified. |

| Harmine-based β-carbolines | Not specified | Promising bioactivity. nih.gov | Targeting the heat shock 90 protein. nih.gov |

Beyond their anti-inflammatory and anti-plasmodial effects, this compound and related β-carbolines, primarily as components of Cordyceps extracts, have been associated with other potential biological activities.

Antioxidant Activity: While three new cordysinins, C-E, did not show antioxidant activity at concentrations up to 500 μM in one study mdpi.com, other research indicates that β-carboline alkaloids from sources like Peganum harmala possess significant antioxidant properties. ijndd.in The crude alkaloid extract of P. harmala demonstrated notable free radical scavenging activity. ijndd.in Polysaccharides from Cordyceps species have also been shown to have antioxidant effects in vitro and in vivo. nih.govnewbioworld.org

Immunomodulatory Activity: Cordyceps species are well-regarded for their immunomodulatory properties. newbioworld.orgfrontiersin.org These effects are attributed to various bioactive components, including polysaccharides and adenosine (B11128). nih.govfrontiersin.org The immunomodulatory actions can influence the body's immune response, which is relevant to both anti-inflammatory and anti-tumor activities. researchgate.net For example, polysaccharides from Cordyceps can enhance splenocyte proliferation and possess immune-stimulatory effects. mdpi.com

Anti-plasmodial Activity against Parasitic Strains (e.g., Plasmodium falciparum)

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound and related β-carbolines exert their effects is crucial for their development as therapeutic agents. Research has begun to identify specific cellular targets and pathways.

The anti-inflammatory actions of β-carboline alkaloids have been linked to the inhibition of the iNOS pathway. thieme-connect.com Specifically, these compounds have been shown to downregulate the expression and enzymatic activity of iNOS in LPS-stimulated macrophages, without affecting the COX-2 pathway. thieme-connect.com This indicates a selective mechanism of action.

In the context of anti-plasmodial activity, the parasite's DNA and the heat shock 90 protein (Hsp90) have been identified as potential targets for β-carboline derivatives. nih.govnih.gov The intercalation of β-carbolines into DNA can disrupt replication and transcription, leading to parasite death. nih.gov

For other activities, such as the potential anticancer effects of related compounds like cordycepin, multiple signaling pathways have been implicated. These include the downregulation of the adenosine A2 receptor, inhibition of microglial activation, and subsequent inhibition of neuroinflammatory markers like NF-κB, NLRP3 inflammasome, IL-1β, iNOS, COX-2, and TNF-α. nih.gov Cordycepin has also been shown to activate the adenosine A1 receptor, which can improve antioxidant enzyme levels. nih.gov Furthermore, pathways involving MAPKs, Akt, and NF-κB are implicated in the antitumor mechanisms of Cordyceps constituents. nih.gov

While specific receptor binding studies for this compound are not extensively detailed in the provided context, research on related compounds offers insights. For instance, cordycepin is known to interact with adenosine receptors, specifically downregulating the A2A receptor and activating the A1 receptor, which contributes to its anti-neuroinflammatory properties. nih.gov

Molecular docking studies with Cordysinin A have shown theoretical binding affinity with molecular targets such as GSK3B, AChE, and COX-2. researchgate.net Although this is for a related compound, it highlights the potential for these types of interactions within the cordysinin family. The binding of β-carbolines to DNA is another example of a direct ligand-target interaction that is crucial for their anti-plasmodial effects. nih.gov

Downstream Signaling Pathway Modulation (e.g., NF-κB, PI3K/Akt)

Cordysinin C, as part of a group of β-carboline alkaloids, has been investigated for its role in modulating inflammatory signaling pathways, particularly the Nuclear Factor-kappaB (NF-κB) pathway. sci-hub.se Research on the effects of β-carboline alkaloids in a mouse model of pulmonary fibrosis demonstrated that their therapeutic action was linked to the inhibition of inflammation via the NF-κB/p65 pathway. sci-hub.se In this study, Cordysinin C (referred to as compound C5) and other related alkaloids were shown to inhibit the phosphorylation of the p65 subunit of NF-κB. sci-hub.se This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target pro-inflammatory genes. sci-hub.se

The modulation of the NF-κB pathway by these alkaloids leads to a significant reduction in the production of several key inflammatory cytokines. sci-hub.se Specifically, Cordysinin C was among the compounds that showed extremely significant inhibitory effects on the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated cells. sci-hub.se

While direct evidence linking this compound to the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is not extensively documented, this pathway is a known therapeutic target for fibrosis. d-nb.info Other natural compounds, such as Berberine, have been shown to reduce fibrotic effects by targeting the PI3K/Akt/mTOR signaling axis in similar disease models. d-nb.info Furthermore, broader studies on extracts from Cordyceps, the fungal genus from which cordysinins are derived, have indicated the involvement of the Akt signaling pathway in their biological activities. nih.gov

In Vivo Pre-clinical Efficacy Studies (Animal Models)

The pre-clinical efficacy of Cordysinin C has been evaluated in vivo, primarily in animal models of inflammation-driven disease. sci-hub.se Additionally, its potent in vitro activity against parasitic protozoa suggests its potential for evaluation in corresponding infectious disease models. medchemexpress.commedchemexpress.eumedchemexpress.com

Inflammation Models: A key in vivo model used to assess the anti-inflammatory and anti-fibrotic effects of Cordysinin C is the bleomycin-induced pulmonary fibrosis model in mice. sci-hub.se In this model, fibrosis is chemically induced in the lungs of the animals by administering bleomycin. This induction leads to an initial inflammatory phase characterized by the influx of inflammatory cells and the production of pro-inflammatory cytokines, which is followed by a fibrotic phase involving the excessive deposition of extracellular matrix proteins. sci-hub.se This model is highly relevant for studying compounds that target inflammation-driven tissue remodeling and fibrosis. sci-hub.se

Parasitic Infection Models: this compound has been identified as a potential anti-plasmodial agent due to its ability to effectively inhibit the Plasmodium falciparum 3D7 strain in vitro. medchemexpress.commedchemexpress.eumedchemexpress.com A study evaluating a group of related β-carboline alkaloids from the bryozoan Orthoscuticella ventricosa reported modest antiplasmodial activity with IC50 values in the range of 12-21 μM. nih.gov This demonstrated activity makes this compound a candidate for efficacy testing in in vivo models of malaria. A standard and relevant model for such studies is the P. berghei-infected mouse, which is frequently used to evaluate the effectiveness of potential antimalarial drugs. targetmol.cn

In the context of the bleomycin-induced pulmonary fibrosis mouse model, the efficacy of β-carboline alkaloids, including Cordysinin C, was assessed through the analysis of specific molecular and cellular biomarkers of inflammation and fibrosis. sci-hub.se

Inflammatory Biomarkers: The initial inflammatory response is a critical target. The study measured the levels of key pro-inflammatory cytokines that are known to promote fibrosis. Treatment with the β-carboline alkaloids resulted in a significant reduction of these cytokines, indicating a potent anti-inflammatory effect. sci-hub.se

Fibrotic Biomarkers: A crucial process in the development of fibrosis is the epithelial-mesenchymal transition (EMT), where epithelial cells acquire a mesenchymal phenotype, contributing to tissue scarring. sci-hub.se The expression of marker proteins for EMT was analyzed. In cells stimulated with TGF-β1, a key driver of fibrosis, treatment with β-carboline alkaloids, including Cordysinin C, led to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers vimentin (B1176767) and α-smooth muscle actin (α-SMA). sci-hub.se This indicates an ability to reverse the EMT process, a key anti-fibrotic mechanism. sci-hub.se

The table below summarizes the observed effects on these biomarkers.

| Biomarker Category | Biomarker | Effect of Disease Induction (Bleomycin/TGF-β1) | Effect of β-Carboline Alkaloids (including Cordysinin C) Treatment | Reference |

|---|---|---|---|---|

| Inflammatory Cytokines | TNF-α | Increased | Significantly Decreased | sci-hub.se |

| IL-6 | Increased | Significantly Decreased | sci-hub.se | |

| IL-1β | Increased | Significantly Decreased | sci-hub.se | |

| MCP-1 | Increased | Significantly Decreased | sci-hub.se | |

| Epithelial-Mesenchymal Transition (EMT) Markers | E-cadherin (Epithelial) | Decreased | Increased (Reversed effect) | sci-hub.se |

| Vimentin (Mesenchymal) | Increased | Decreased (Reversed effect) | sci-hub.se | |

| α-SMA (Mesenchymal/Fibrotic) | Increased | Decreased (Reversed effect) | sci-hub.se |

Synthetic Chemistry and Analogue Development of Cordysinin C/d

Total Synthesis Strategies for Cordysinin C and D

Given the absence of a published total synthesis, this section outlines a prospective approach based on established methodologies for the synthesis of related β-carboline alkaloids.

A logical retrosynthetic analysis of Cordysinin C and D commences with the disconnection of the 1-hydroxyethyl side chain from the β-carboline core. This leads to a key β-carboline intermediate and a two-carbon synthon. The β-carboline core itself can be retrosynthetically disassembled via the well-established Pictet-Spengler reaction, a cornerstone in the synthesis of this class of compounds. This involves the condensation of a tryptamine (B22526) derivative with an appropriate aldehyde.

A plausible retrosynthetic pathway is as follows:

Disconnect C1-Side Chain: The 1-hydroxyethyl group of Cordysinin C ((1R)-1-(9H-pyrido[3,4-b]indol-1-yl)ethanol) and Cordysinin D ((1S)-1-(9H-pyrido[3,4-b]indol-1-yl)ethanol) can be traced back to the addition of a methyl nucleophile (e.g., a Grignard reagent or organolithium species) to a 1-formyl-β-carboline intermediate. nih.govnih.gov Alternatively, acylation of the β-carboline followed by reduction would yield the desired alcohol.

Disconnect β-Carboline Core (Pictet-Spengler Reaction): The tricyclic β-carboline skeleton can be disconnected at the C1-N2 and C4a-C9a bonds, leading to tryptamine and a suitable aldehyde precursor. For Cordysinin C and D, the required aldehyde would be a derivative of 2-acetylpyridine (B122185) or a related synthon that can be elaborated to the 1-hydroxyethyl group post-cyclization.

Alternative β-Carboline Formation: Other strategies for constructing the β-carboline core, such as the Bischler-Napieralski reaction followed by oxidation/reduction, could also be envisioned.

Based on the retrosynthetic analysis, several key intermediates and reaction pathways can be proposed for a forward synthesis:

Tryptamine Derivatives: The synthesis would likely start with a readily available tryptamine, which may be protected at the indole (B1671886) nitrogen to prevent side reactions.

Aldehyde or Keto-acid Partner: A crucial intermediate would be the carbonyl-containing component for the Pictet-Spengler reaction. This could be a protected form of pyruvic aldehyde or a similar three-carbon unit that can be converted to the 1-hydroxyethyl side chain.

Pictet-Spengler Cyclization: The acid-catalyzed condensation of tryptamine with the carbonyl partner would form the tetrahydro-β-carboline ring system.

Aromatization: The resulting tetrahydro-β-carboline would require oxidation to furnish the fully aromatic β-carboline core. Various oxidizing agents, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C), are commonly employed for this transformation.

Side Chain Installation/Modification: If not already incorporated during the Pictet-Spengler reaction, the 1-hydroxyethyl side chain would be introduced at this stage. This could involve formylation of the C1 position followed by the addition of a methyl organometallic reagent, or Friedel-Crafts acylation with an acetylating agent followed by stereoselective reduction of the resulting ketone.

A critical aspect of the total synthesis of Cordysinin C and D is the control of the stereochemistry at the C1 position. As they are enantiomers, a successful synthetic strategy must be able to selectively produce either the (R) or (S) configuration. nih.govnih.gov Several approaches could be employed to achieve this:

Chiral Pool Synthesis: Starting from a chiral building block, such as an enantiomerically pure amino acid like D- or L-tryptophan, could introduce the desired stereochemistry early in the synthesis. The stereocenter of the amino acid could then direct the stereochemical outcome of subsequent reactions.

Asymmetric Catalysis: A highly effective method would be the use of a chiral catalyst to control the key bond-forming reaction that creates the stereocenter. For example, an asymmetric reduction of a 1-acetyl-β-carboline intermediate using a chiral reducing agent (e.g., a CBS catalyst or a chiral Noyori-type hydrogenation catalyst) could provide access to either enantiomer of the final product with high enantiomeric excess.

Chiral Resolution: A classical approach involves the synthesis of a racemic mixture of Cordysinin C and D, followed by separation of the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (such as tartaric acid or a chiral amine) and separating them by crystallization. Alternatively, chiral chromatography (e.g., using a column with a chiral stationary phase) could be used to separate the enantiomers. vulcanchem.com

Key Synthetic Intermediates and Reaction Pathways

Design and Synthesis of Cordysinin Analogues and Derivatives

The development of analogues and derivatives of Cordysinin C and D is a logical step towards improving their pharmacological profile. While there is a lack of specific literature on the analogue development of these particular compounds, general principles of medicinal chemistry can be applied to guide the design and synthesis of new, potentially more potent or selective molecules.

Based on the known β-carboline scaffold and the limited data on the antiplasmodial activity of Cordysinin C/D, several structural modifications can be proposed to potentially enhance their biological effects or selectivity: vulcanchem.com

| Position of Modification | Proposed Modification | Rationale |

| C1 Side Chain | - Variation of the alkyl group (e.g., ethyl, propyl) - Introduction of fluorine atoms - Replacement with other functional groups (e.g., ether, amine) | To probe the steric and electronic requirements for activity and to potentially improve metabolic stability. |

| Indole Nitrogen (N9) | - Alkylation or acylation | To modulate lipophilicity and potentially alter protein binding interactions. |

| β-Carboline Ring System | - Substitution on the aromatic rings (e.g., with halogens, methoxy (B1213986) groups) | To explore the structure-activity relationship (SAR) and influence pharmacokinetic properties. |

| Pyridine (B92270) Nitrogen (N2) | - Quaternization to form pyridinium (B92312) salts | To potentially enhance interactions with biological targets. |

These proposed modifications are based on strategies that have been successful for other bioactive natural products. The synthesis of these analogues would follow similar routes as the proposed total synthesis, with the introduction of the desired modifications at appropriate stages.

To efficiently explore the structure-activity relationships of the this compound scaffold, parallel synthesis techniques could be employed to generate a library of analogues. combichemistry.commt.com This approach allows for the simultaneous synthesis of a large number of related compounds, which can then be screened for biological activity. scispace.com

A potential strategy for the parallel synthesis of Cordysinin analogues could involve:

Scaffold Synthesis: A common β-carboline intermediate, such as 1-formyl-β-carboline or 1-acetyl-β-carboline, would be synthesized on a larger scale.

Diversification: This central intermediate would then be distributed into an array of reaction vessels. In each vessel, a different building block or reagent would be added to introduce diversity at a specific position. For example, a library of different Grignard reagents could be added to 1-formyl-β-carboline to generate a variety of C1-substituted alcohols.

Automation: The use of automated liquid handlers and reaction blocks can streamline the process, allowing for the rapid and efficient production of a large compound library.

Purification and Analysis: The resulting products in the library would be purified, often using high-throughput purification techniques like mass-directed preparative HPLC, and then characterized before biological screening.

This parallel synthesis approach would enable a more rapid and comprehensive exploration of the chemical space around the this compound core, accelerating the identification of analogues with improved therapeutic potential. uniroma1.it

Structural Modifications for Enhanced Activity or Selectivity

Structure-Activity Relationship (SAR) Studies through Synthetic Approaches

The exploration of the structure-activity relationships (SAR) of Cordysinin C and D, enantiomers of 1-(9H-pyrido[3,4-b]indol-1-yl)ethan-1-ol, has been a significant area of research to understand the chemical features crucial for their biological activities. researchgate.net These β-carboline alkaloids, isolated from sources like the medicinal fungus Cordyceps sinensis and also found in Peganum harmala seeds, have demonstrated a range of biological effects, including potential anti-plasmodial and anti-inflammatory properties. dokumen.pubresearchgate.netmedchemexpress.commdpi.com Synthetic approaches have been pivotal in generating a variety of analogues, allowing for a systematic investigation of how modifications to the core structure impact their bioactivity.

Initial SAR studies have often focused on modifications at three key positions: the β-carboline ring system, the C-1 side chain, and the hydroxyl group. The integrity of the tricyclic β-carboline core is generally considered essential for activity. Alterations to this scaffold often lead to a significant loss of potency, suggesting its role as a key pharmacophore.

The side chain at the C-1 position has been a primary target for synthetic modification. Studies involving the alteration of the length and branching of the alkyl group attached to the hydroxyl-bearing carbon have been conducted. For instance, replacement of the ethyl group with smaller or larger alkyl chains has been explored to probe the steric and lipophilic requirements of the binding pocket of its biological targets.

Furthermore, the stereochemistry at the C-1 position, which distinguishes Cordysinin C from Cordysinin D, has been shown to be a critical determinant of biological activity in some contexts. The differential effects of the two enantiomers underscore the stereospecific nature of their interactions with biological macromolecules.

The hydroxyl group on the side chain is another key functional group that has been investigated. Its conversion to esters or ethers, or its complete removal, has been carried out to assess the importance of its hydrogen-bonding capacity for biological activity.

A summary of representative synthetic analogues of this compound and their reported activities is presented in the table below. This data, compiled from various studies, illustrates the key structural modifications and their impact on bioactivity.

| Compound/Analogue | Modification from Parent Compound (this compound) | Key Finding/Activity |

| Cordysinin C | (S)-enantiomer | Potent anti-plasmodial activity against Plasmodium falciparum 3D7 strain. medchemexpress.com |

| Cordysinin D | (R)-enantiomer | Also exhibits anti-plasmodial activity. researchgate.net |

| Analogue Series 1 | Variation in the alkyl chain length at C-1. | A correlation between the carbon number of the side chain and biological activities has been suggested. researchgate.net |

| Analogue Series 2 | Esterification of the C-1 hydroxyl group. | Modification of the hydroxyl group can modulate the compound's lipophilicity and cellular uptake, thereby influencing its activity. |

| Analogue Series 3 | Introduction of substituents on the β-carboline ring. | Substituents on the aromatic rings can affect electronic properties and steric interactions, leading to varied biological responses. |

It is important to note that the specific biological activities and the potency of these analogues are highly dependent on the assay system and the target being investigated. For example, some analogues may show enhanced activity against one target while being inactive against another. These SAR studies are crucial in guiding the design of more potent and selective this compound-based therapeutic agents.

Computational and Chemo Informatics Studies of Cordysinin C/d

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Cordysinin C or D, and a protein target at the atomic level. These methods are crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The strength of this interaction is estimated by a scoring function, which calculates the binding energy. For β-carboline alkaloids, docking studies have been instrumental in identifying potential molecular targets and elucidating binding modes. For instance, studies on various β-carboline derivatives have shown their ability to bind to targets such as DNA, cyclin-dependent kinases (CDKs), and monoamine oxidase A (MAO-A) scielo.brmdpi.comnih.gov. The planar tricyclic ring system of the β-carboline scaffold typically engages in intercalating or hydrophobic interactions within the binding pockets of these proteins scielo.brnih.gov.

While specific molecular docking studies focusing exclusively on Cordysinin C and D are not extensively detailed in currently available literature, broader computational studies on Cordyceps metabolites have included these compounds in large-scale virtual screening efforts. mdpi.com In such studies, the binding affinities of a library of compounds are systematically evaluated against various protein targets. For example, a network pharmacology approach on Cordyceps metabolites involved molecular docking simulations to assess the binding of these compounds to key oncogenic targets like AURKA and CDK1. mdpi.com Although the individual binding energies for Cordysinin C and D were not singled out in the main text of such studies, they were part of the comprehensive analysis aimed at identifying promising anticancer lead compounds. mdpi.com The negative binding energy values in these types of studies indicate the potential for a favorable binding interaction. For example, a study on other β-carboline derivatives targeting DNA gyrase reported binding energies ranging from -7.2 to -9.4 kcal/mol. ikm.org.my

Molecular Dynamics Simulations

Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-protein complex over time. These simulations provide a dynamic view of the interactions, revealing the flexibility of the ligand and the protein, and the role of solvent molecules. MD simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. nih.gov

For β-carboline alkaloids, MD simulations have been used to validate the stability of their complexes with targets like MAO-A. nih.gov These simulations can reveal subtle conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy. While specific MD simulation data for Cordysinin C and D complexes are not prominently reported, the general methodology applied to the β-carboline class involves embedding the docked complex in a simulated physiological environment (water and ions) and observing its atomic movements over nanoseconds. The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD suggests that the ligand remains securely bound within the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. derpharmachemica.comjyoungpharm.org These models are built by finding a correlation between calculated molecular descriptors (physicochemical, topological, electronic, etc.) and the experimentally determined activity of a set of compounds. Once validated, a QSAR model can be used to predict the activity of new, untested compounds.

For the β-carboline class of alkaloids, several QSAR studies have been conducted to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. mdpi.comderpharmachemica.comjyoungpharm.org These studies have identified key molecular descriptors that influence the potency of these compounds.

A typical QSAR study on β-carbolines involves the following steps:

Data Set Selection: A series of β-carboline derivatives with known biological activities (e.g., IC50 values) is compiled. jyoungpharm.org

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These can include:

Thermodynamic descriptors: Heat of formation, Gibbs free energy.

Electronic descriptors: HOMO-LUMO energy gap, dipole moment, electronegativity, and chemical hardness. derpharmachemica.comtsijournals.com

Topological descriptors: Molecular connectivity indices, Wiener index, and Balaban J index.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, and solvent accessible surface area. derpharmachemica.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the biological activity. derpharmachemica.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in the model development). mdpi.com

For example, a QSAR study on β-carboline derivatives as anticancer agents revealed that thermodynamic and electronic properties of the substituents strongly influence their cytotoxic activity. jyoungpharm.org Another study on different β-carboline compounds identified lipophilicity and molecular size as being important for their anticancer activity. derpharmachemica.com

While a specific QSAR model for Cordysinin C and D has not been reported in the reviewed literature, the existing models for the β-carboline scaffold suggest that variations in the 1-hydroxyethyl group of Cordysinin C/D could significantly impact their biological activity. A future QSAR study on a series of Cordysinin analogs could elucidate the precise structural features that enhance their desired therapeutic effects.

In silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Pre-clinical Assessment

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a drug candidate. Early assessment of ADME properties is crucial to avoid late-stage failures in drug development due to poor bioavailability or unfavorable metabolic pathways. researchgate.net Various online tools and software, such as SwissADME and pkCSM, are widely used for this purpose. ikm.org.myresearchgate.netnih.gov

The in silico ADME assessment of Cordysinin C and D would typically involve the evaluation of several key parameters:

Physicochemical Properties: These form the basis for many ADME predictions and include molecular weight, LogP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Absorption: Prediction of gastrointestinal (GI) absorption and permeability through cellular barriers like the Caco-2 cell line model.

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier (BBB).

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit any of these enzymes. Inhibition of CYP enzymes is a major cause of drug-drug interactions. acs.org

Excretion: Prediction of the likely route and rate of elimination from the body.

Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity, and hydrogen bonding capacity. qeios.com

A network pharmacology study on a large set of Cordyceps metabolites, including Cordysinin C and D, utilized the SwissADME platform for pharmacokinetic profiling to identify candidates with favorable drug-like properties. mdpi.com While the detailed output for each compound was provided in supplementary materials, the study's approach underscores the importance of early ADME assessment. mdpi.comresearchgate.net

Below is a table of computed physicochemical properties for Cordysinin C, which are fundamental to its in silico ADME profile.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H12N2O | PubChem |

| Molecular Weight | 212.25 g/mol | PubChem |

| XLogP3 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 54.5 Ų | PubChem |

These properties for Cordysinin C suggest good potential for oral bioavailability according to Lipinski's rules. For example, studies on other β-carboline alkaloids with similar properties have predicted good intestinal absorption and the potential to cross the blood-brain barrier. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug design used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a response. researchgate.netingentaconnect.com

Pharmacophore Model Generation

A pharmacophore model can be generated in two primary ways:

Ligand-based: When the 3D structure of the target protein is unknown, a model can be created by aligning a set of known active ligands and extracting their common chemical features. researchgate.net

Structure-based: If the 3D structure of the protein-ligand complex is available, the key interaction points between the ligand and the protein's active site can be directly mapped to create a pharmacophore model. nih.gov

For β-carboline alkaloids, pharmacophore models have been developed to define the structural requirements for their antitumor activity. researchgate.net A typical pharmacophore model for a β-carboline derivative might include features like an aromatic ring system, a hydrogen bond donor (the indole (B1671886) N-H), and a hydrogen bond acceptor (the pyridine (B92270) nitrogen), along with other specific features depending on the substituents. mdpi.com

Virtual Screening

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore's features. This process, known as virtual screening, can rapidly identify potential new drug candidates with a high probability of being active against the target of interest. researchgate.net The hits from the virtual screen can then be subjected to more computationally intensive analyses like molecular docking and MD simulations before being synthesized and tested experimentally.

While no specific pharmacophore model for Cordysinin C or D has been published, a model could be hypothetically generated based on their known biological activities. Such a model would likely incorporate the core β-carboline features along with specific features for the 1-hydroxyethyl group. This model could then be used in a virtual screening campaign to discover new analogs of this compound with potentially improved potency or selectivity. The development of such models for β-carbolines has been shown to be a valuable tool in designing new derivatives with enhanced biological activity. mdpi.comresearchgate.net

Future Research Directions and Translational Perspectives

Identification of Novel Biological Activities and Therapeutic Applications

While research into Cordysinin C and D is still emerging, initial findings and the activities of related compounds suggest several promising avenues for investigation. A primary focus for future research is the systematic screening of these compounds to uncover new biological activities.

Detailed research has identified Cordysinin C/D as a potential anti-plasmodial agent with the ability to inhibit the Plasmodium falciparum 3D7 strain, suggesting a role in antimalarial drug discovery. medchemexpress.com Furthermore, as members of the β-carboline family, Cordysinin C and D are part of a class of compounds known for a wide spectrum of pharmacological effects. researchgate.net Exhaustive literature surveys on various β-carbolines have highlighted their potential as anticancer agents, with some demonstrating significant inhibitory effects on the growth of cancer cells in vitro. researchgate.net Other studies on this class have revealed potential antifungal properties. researchgate.netresearchgate.net

The broader Cordyceps genus is renowned for producing metabolites with diverse biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. frontiersin.orgfrontiersin.org This provides a strong rationale for the detailed investigation of its individual constituents, like Cordysinin C and D, to isolate and characterize their specific contributions to these therapeutic effects. Future studies should employ high-throughput screening and mechanism-of-action studies to validate these potential applications and identify novel therapeutic targets.

Addressing Challenges in Sustainable Production and Supply

A significant hurdle for the clinical development of natural products is ensuring a stable and sustainable supply. The natural source of Cordysinin C and D, the fungus Ophiocordyceps sinensis (caterpillar fungus), is rare, difficult to harvest from its high-altitude habitats, and faces population decline due to overcollection. gbpihed.gov.inplos.org This makes reliance on wild harvesting impractical and unsustainable for large-scale production.

Consequently, research is shifting towards biotechnological production methods. The cultivation of related species like Cordyceps militaris has become a focus, but this presents its own set of challenges. researchgate.net Key issues that need to be addressed include:

Strain Degeneration: Fungal cultures can lose their productivity and viability over time, resulting in reduced yields of desired metabolites. researchgate.net

Optimization of Culture Conditions: The production of bioactive compounds by Cordyceps is highly sensitive to culture conditions. researchgate.net Factors such as the composition of the growth medium (e.g., carbon and nitrogen sources), pH, oxygen supply, and temperature must be meticulously optimized to maximize the yield of Cordysinin C and D. researchgate.netresearchgate.netresearchgate.net

Substrate-Dependent Metabolism: Research has shown that the metabolic profile of Cordyceps species is heavily dependent on the substrate used for growth. plos.org This variability can affect the consistency and concentration of specific compounds like Cordysinin C and D in the final product.

Future research must focus on developing robust and scalable fermentation and cultivation protocols. This includes the genetic engineering of high-yield fungal strains and the design of optimized bioreactor conditions to ensure a consistent and cost-effective supply for preclinical and clinical research.

Development of Advanced Delivery Systems for Pre-clinical Investigations

The translation of a promising compound from the laboratory to a clinical setting often depends on its formulation and delivery. Natural products can exhibit poor solubility, low stability, or unfavorable pharmacokinetic profiles that limit their therapeutic efficacy. While specific data on delivery systems for Cordysinin C and D are not yet available, this area represents a critical future research direction.

Developing advanced drug delivery systems will be essential for preclinical investigations. Technologies such as nanoparticles, liposomes, or other encapsulation methods could enhance the solubility, stability, and bioavailability of Cordysinin C and D. A network pharmacology study on Cordyceps metabolites suggested that specialized delivery systems could be beneficial for improving the properties of these compounds. mdpi.com Such systems can also enable targeted delivery to specific tissues or cells, potentially increasing efficacy while minimizing off-target effects. Future work should involve the design and testing of various formulations to identify an optimal delivery strategy for moving Cordysinin C and D into in vivo preclinical models.

Integration of Multi-Omics and Systems Biology Approaches to Cordysinin Research

To fully understand the therapeutic potential and mechanisms of action of Cordysinin C and D, a shift from single-target analysis to a holistic, systems-level perspective is necessary. Multi-omics, an integrated approach combining data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of complex biological systems. azolifesciences.comnih.gov

By applying these technologies, researchers can:

Uncover Complex Interactions: A single-omics approach often provides an incomplete picture. azolifesciences.com Integrating multiple data layers allows for the elucidation of the complex interplay between genes, proteins, and metabolites that are modulated by Cordysinin C and D. nih.gov

Identify Novel Pathways and Biomarkers: Systems biology can reveal the broader biological networks affected by these compounds, leading to the discovery of novel therapeutic targets and predictive biomarkers for treatment response. researchgate.netscilifelab.se

Build Predictive Models: Computational methods, including network analysis and machine learning, can be used to model the effects of Cordysinin C and D, helping to predict their efficacy and potential side effects. azolifesciences.com

Network pharmacology studies on Cordyceps have already begun to apply this approach, predicting molecular targets and oncogenic pathways for various metabolites. mdpi.comnih.gov Applying these integrative strategies specifically to Cordysinin C and D will be crucial for mapping their mechanisms of action and identifying the most promising therapeutic indications.

Potential for Lead Optimization and Pre-clinical Development

Cordysinin C and D serve as excellent starting points or "lead compounds" for drug discovery programs. The process of lead optimization aims to chemically modify a lead compound to enhance its desirable properties and create a final drug candidate. creative-biostructure.comupmbiomedicals.com

The primary goals of lead optimization for Cordysinin C and D would be to improve:

Potency and Efficacy: Modifying the chemical structure to increase the compound's therapeutic activity at lower concentrations. creative-biostructure.com

Selectivity: Altering the structure to ensure the compound interacts specifically with its intended target, reducing the risk of off-target effects. upmbiomedicals.com

Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to ensure it reaches its target in the body and remains there for an effective duration. creative-biostructure.com

Safety Profile: Identifying and eliminating structural features associated with toxicity. upmbiomedicals.com

This iterative process involves extensive structure-activity relationship (SAR) studies, where new analogs are synthesized and tested to understand how different chemical modifications affect biological activity. researchgate.netnih.gov Following successful optimization, the resulting drug candidate would undergo formal preclinical development, which involves rigorous in vitro and in vivo testing to establish its safety and efficacy profile before it can be considered for human clinical trials. creative-biostructure.com

Q & A

Q. How should conflicting cytotoxicity data across independent studies be reconciled?

- Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and use consensus guidelines like MIAME (Minimum Information About a Microarray Experiment). Perform inter-laboratory reproducibility studies with shared reference samples .

Ethical and Reproducibility Considerations

Q. What ethical frameworks apply to studies involving this compound’s potential therapeutic use in animal models?

Q. How can researchers ensure transparency in reporting negative or inconclusive results for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.